Destruxin A, 2-L-valine-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79386-02-0 |
|---|---|
Molecular Formula |
C28H45N5O7 |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1 |
InChI Key |
QRPSKGICZOQNNG-GDXKHXNESA-N |
Isomeric SMILES |
C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C |
Origin of Product |
United States |
Biosynthesis and Fungal Production of Destruxin A, 2 L Valine
Fungal Producers of Destruxins and Destruxin A, 2-L-valine-
The production of destruxins, including Destruxin A, 2-L-valine-, is predominantly associated with entomopathogenic fungi of the genus Metarhizium. However, other fungal genera have also been identified as producers.
Metarhizium anisopliae Strains and Their Contribution
Metarhizium anisopliae is a well-known producer of a variety of destruxins. nih.govplos.orgnih.gov Different strains of M. anisopliae exhibit variability in the types and quantities of destruxins they synthesize. researchgate.net For instance, Destruxin A is a common and highly active analogue produced by this species and is considered a key pathogenic factor against host insects. nih.gov Research has demonstrated that the production of these compounds can be influenced by the specific fungal strain and the host insect. researchgate.net
Metarhizium robertsii and Other Metarhizium Species
Metarhizium robertsii has been a focal point of research into destruxin biosynthesis. nih.govresearchgate.netnih.gov Studies have identified specific strains, such as ARSEF 2575, that are prolific producers of destruxins. researchgate.netnih.govasm.org The ability of different Metarhizium species to produce toxins is linked to the presence of the destruxin biosynthesis gene cluster. pnas.orgcas.cn While some species like M. robertsii and M. brunneum are generalist insect pathogens that produce a wide array of destruxins, specialist pathogens such as M. acridum may have a more limited production profile. asm.orgresearchgate.net The production of destruxins is not strictly correlated with a particular Metarhizium species, as producing and non-producing isolates can be found within the same species classification. plos.org
Table 1: Destruxin Production by Select Metarhizium Species and Strains
| Species | Strain | Key Findings on Destruxin Production |
|---|---|---|
| Metarhizium anisopliae | MaQ10 | Produces Destruxin A, which has been isolated and purified for research. nih.gov |
| Metarhizium robertsii | ARSEF 2575 | A well-studied, prolific producer of various destruxins. researchgate.netnih.govasm.org |
| Metarhizium robertsii | General | The gene cluster responsible for destruxin biosynthesis has been identified in this species. nih.govpnas.org |
| Metarhizium brunneum | ARSEF 2974 | Produces a range of 25 different destruxins, particularly during coculture with corn. asm.org |
| Metarhizium acridum | General | Considered a specialist pathogen with a narrower host range and more limited destruxin production compared to generalists. asm.org |
Non-Metarhizium Fungal Sources
While the genus Metarhizium is the most prominent source, other fungi also produce destruxins. plos.org These include species from the genera Aschersonia, which are also insect pathogens, and plant pathogenic fungi such as Alternaria and Trichothecium. plos.orgplos.org For example, Alternaria brassicae, the causal agent of blackspot on cruciferous plants, is known to produce Destruxin B. plos.org
Molecular Mechanisms of Destruxin Biosynthesis
The biosynthesis of destruxins is a classic example of non-ribosomal peptide synthesis, a process independent of messenger RNA and ribosomes.
Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters (e.g., dtxS1)
The genetic basis for destruxin production lies within a specific gene cluster. nih.govcas.cn A key component of this cluster is the non-ribosomal peptide synthetase (NRPS) gene, designated as dtxS1. nih.govcas.cn This large gene encodes a multi-domain enzyme responsible for the assembly of the peptide backbone of the destruxin molecule. nih.govresearchgate.net The dtxS1 gene contains six modules, each responsible for the incorporation of one of the five amino acid residues and the single α-hydroxy acid that constitute the destruxin core structure. nih.govresearchgate.net The presence or absence of the dtxS1 gene is a determining factor in the ability of a Metarhizium species to produce destruxins. pnas.orgcas.cn Targeted disruption of the dtxS1 gene in M. robertsii results in mutants that are unable to synthesize destruxins. researchgate.netnih.gov
Role of Adenylation Domains in Substrate Specificity (e.g., Isoleucine or Valine Selection)
Within each module of the NRPS enzyme, an adenylation (A) domain plays a crucial role in substrate recognition and activation. nih.govresearchgate.net These domains are responsible for selecting the specific amino acid or α-hydroxy acid to be incorporated into the growing peptide chain. nih.govnih.gov The specificity of the A domain dictates the final structure of the destruxin molecule. For instance, the A3 domain of the DtxS1 enzyme in M. robertsii has been shown to be capable of selecting either isoleucine or valine. nih.gov This flexibility allows for the biosynthesis of different destruxin analogues, such as Destruxin B (containing isoleucine) and its valine-containing counterpart. nih.gov The study of these A domains is fundamental to understanding the diversity of destruxins produced by a single fungal strain. nih.govresearchgate.net
Table 2: Key Genes and Domains in Destruxin Biosynthesis
| Gene/Domain | Function | Significance in Destruxin A, 2-L-valine- Biosynthesis |
|---|---|---|
| dtxS1 | Encodes the core Non-Ribosomal Peptide Synthetase (NRPS) enzyme. | Essential for the assembly of the hexadepsipeptide backbone of all destruxins. nih.govcas.cn |
| Adenylation (A) Domain | Selects and activates specific amino acid or α-hydroxy acid substrates. nih.govresearchgate.net | The specificity of the A3 domain for either isoleucine or valine leads to the production of different destruxin analogues. nih.gov |
| Condensation (C) Domain | Catalyzes the formation of peptide bonds between the incorporated monomers. nih.gov | Crucial for elongating the peptide chain during synthesis. |
| Thiolation (T) Domain | Covalently binds the activated substrates and the growing peptide chain. nih.gov | Acts as a swinging arm to transfer intermediates between catalytic domains. |
Significance of N-Methyltransferase Domains in Destruxin Structure Formation
The core of destruxin biosynthesis is the non-ribosomal peptide synthetase (NRPS) DtxS1, an enzyme containing six modules responsible for the sequential incorporation of one hydroxy acid and five amino acids. nih.govresearchgate.net A critical feature in the structure of many destruxins, including the family to which Destruxin A, 2-L-valine- belongs, is the N-methylation of specific amino acid residues.
This crucial modification is carried out by N-methyltransferase (MT) domains located within the NRPS machinery. nih.govresearchgate.net Specifically, the DtxS1 synthetase possesses an N-methyltransferase domain in each of its last two modules. nih.govresearchgate.net This structural arrangement is directly responsible for the N-methylation of the final two amino acids incorporated into the peptide backbone, N-methyl-L-alanine and N-methyl-L-valine. researchgate.netnih.govresearchgate.net Isotope labeling studies have confirmed that the methyl group for this reaction is donated by S-adenosyl-L-methionine (SAM). nih.govnih.gov The presence and specific positioning of these MT domains are therefore essential for creating the characteristic N-methylated residues that define the structure and biological activity of these destruxins. researchgate.net
Involvement of Tailoring Enzymes (e.g., Cytochrome P450 DtxS2, Aldo-keto reductase DtxS3, Aspartic acid decarboxylase DtxS4)
Following the synthesis of a precursor molecule by the NRPS DtxS1, a suite of tailoring enzymes encoded by genes within the same cluster modifies the initial product to generate the diversity of destruxins observed in nature. nih.govcas.cn These enzymes perform specific biochemical reactions essential for the formation of the final active compounds.
Cytochrome P450 DtxS2: This enzyme is a crucial tailoring enzyme that hydroxylates the destruxin backbone. nih.gov Research has shown that DtxS2 is responsible for converting Destruxin B into other derivatives. nih.gov Fungi with a non-functional dtxS2 gene were found to accumulate Destruxin B, but could not produce other analogs like Destruxin A or E. nih.gov This indicates that DtxS2 acts downstream of the main NRPS assembly line, creating structural diversity through a probable reaction cascade of B → C → D → A → E. nih.gov
Aldo-keto reductase DtxS3: This enzyme is responsible for synthesizing a key building block for the entire process. DtxS3 converts α-ketoisocaproic acid into α-hydroxyisocaproic acid (HIC). nih.gov HIC is the very first substrate incorporated by the DtxS1 NRPS to begin the assembly of the depsipeptide chain. nih.gov Inactivation of the dtxS3 gene completely abolishes destruxin production. nih.gov However, this production can be rescued by supplying HIC externally to the fungal culture, confirming the enzyme's essential role in providing the starter unit. nih.gov
Aspartic acid decarboxylase DtxS4: This enzyme provides another critical precursor for the NRPS. DtxS4 catalyzes the decarboxylation of L-aspartic acid to form β-alanine. nih.gov β-alanine is the final amino acid substrate incorporated into the growing peptide chain by the DtxS1 synthetase. nih.gov Similar to DtxS3, deleting the dtxS4 gene halts destruxin biosynthesis. The production is restored only when the fungal culture is supplemented with β-alanine, demonstrating its indispensable function in supplying the final building block. nih.gov
| Enzyme | Type | Function in Destruxin Biosynthesis |
| DtxS2 | Cytochrome P450 | Tailoring enzyme; converts Destruxin B into other derivatives such as Destruxin A and E through hydroxylation. nih.gov |
| DtxS3 | Aldo-keto reductase | Precursor synthesis; converts α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), the starter unit for the NRPS. nih.gov |
| DtxS4 | Aspartic acid decarboxylase | Precursor synthesis; converts L-aspartic acid to β-alanine, a key building block for the NRPS. nih.gov |
Genetic Regulation of NRPS Gene Expression
The production of destruxins is tightly linked to the expression of the biosynthetic gene cluster, particularly the core NRPS gene, dtxS1. cas.cn The ability of different Metarhizium species to produce these toxins is directly dependent on the presence of this gene. nih.govcas.cn Studies monitoring the expression of the destruxin synthetase gene (DXS) have shown that its expression levels are not constant throughout the fungal life cycle. nih.govresearchgate.net Both in laboratory cultures (in vitro) and during insect infection (in vivo), gene expression typically starts at low levels during the initial phases of growth and then increases over time as the fungus matures. nih.govresearchgate.net While the precise regulatory genes and transcription factors that control the expression of the destruxin gene cluster have not yet been fully elucidated, this temporal expression pattern suggests a regulated process, possibly linked to fungal development or environmental cues. nih.govnih.govresearchgate.net
Metabolic Engineering and Optimization of Fungal Cultivation
The yield of destruxins from fungal fermentation is not fixed and can be significantly manipulated through the optimization of cultivation media. The choice of carbon and nitrogen sources, as well as the supplementation with specific amino acid precursors, plays a pivotal role in enhancing production. researchgate.net
Impact of Nitrogen Sources on Destruxin Yields (e.g., Peptone)
Nitrogen availability has been identified as a more critical factor for destruxin biosynthesis than carbon availability. researchgate.netnih.gov Peptone has been reported as the best nitrogen source for robust destruxin production. researchgate.net The yield of destruxins A, B, and E has been shown to increase in direct correlation with a higher content of peptone in the culture medium. researchgate.netresearchgate.net Conversely, the exhaustion of nitrogen in the medium leads to a noticeable decline in the amount of destruxins produced relative to the fungal biomass, highlighting the high influence of nitrogen supply on the biosynthetic pathway. nih.gov
Amino Acid Supplementation Strategies (e.g., β-Alanine)
Given that the destruxin molecule is assembled from specific hydroxy acid and amino acid precursors, supplementing the growth medium with these building blocks can be a highly effective strategy to boost yields. As the enzyme DtxS4 is responsible for synthesizing β-alanine, adding this amino acid directly to the culture can bypass a potential rate-limiting step in the biosynthetic pathway. nih.gov One study demonstrated that the addition of 0.1% (w/v) β-alanine to the culture medium resulted in a two-fold increase in the yields of Destruxin A and its related analog, Destruxin B. researchgate.net This highlights the potential of precursor feeding as a straightforward metabolic engineering strategy to enhance the production of specific destruxins.
| Nutrient Component | Example | Effect on Destruxin Yield |
| Carbon Source | Maltose (B56501) | Identified as one of the best carbon sources for production. researchgate.net |
| Glucose | Exhaustion has a minor impact; production can continue after depletion. nih.gov | |
| Nitrogen Source | Peptone | Identified as the best nitrogen source; yields increase with higher concentrations. researchgate.netresearchgate.net |
| Amino Acid Supplement | β-Alanine | Addition of 0.1% (w/v) can double the yield of Destruxin A and B. researchgate.net |
Fermentation Parameters and Bioreactor Studies for Enhanced Production
The production of destruxins by Metarhizium species is highly dependent on the physical and chemical environment of the fermentation process. Key parameters such as nutrient sources, pH, temperature, and aeration have been systematically studied to improve yields.
Nutrient Sources: The choice of carbon and nitrogen sources is critical for both fungal growth and secondary metabolite synthesis. Studies have identified maltose and peptone as superior carbon and nitrogen sources, respectively, for the production of destruxins by Metarhizium anisopliae. nih.gov The influence of different nutrient ratios on the production of Destruxins A, B, and E has been noted, with the yield of these metabolites increasing with a higher content of peptone in the medium. researchgate.net
pH and Temperature: The pH of the culture medium is another crucial factor, with a negative correlation observed between the pH value and the production of metabolites. researchgate.net Optimal initial pH values for producing Destruxin A and B have been identified as 9.0. ovid.com Temperature also plays a significant role; optimal conditions for Destruxin A production by strain MaQ10 were found to be 27°C, while Destruxin B production was favored at 25°C. ovid.com
Aeration and Agitation: As an aerobic process, fermentation for destruxin production is influenced by oxygen supply. researchgate.net In shaker flask cultures, rotary speeds of 240 rpm and 220 rpm were found to be optimal for producing Destruxin A and Destruxin B, respectively. ovid.com In stirred-tank fermentors, the use of a no-baffle system has been shown to yield high levels of Destruxin A (49 mg/L) and Destruxin B (268 mg/L). nih.gov
Culture Duration: The synthesis of destruxins is a time-dependent process. In submerged cultures, these metabolites are typically first detected after 2-3 days of incubation, with production levels varying among different fungal isolates. plos.org For some strains of M. anisopliae, optimal production in Czapek's Dox medium with peptone was achieved after 10 days. asm.org
The following table summarizes key fermentation parameters from various studies aimed at enhancing the production of major destruxins.
| Parameter | Fungus/Strain | Optimal Condition | Target Metabolite(s) | Reference |
| Carbon Source | Metarhizium anisopliae | Maltose | Destruxin A & B | nih.gov |
| Nitrogen Source | Metarhizium anisopliae | Peptone | Destruxin A & B | nih.gov |
| Initial pH | M. anisopliae MaQ10 | 9.0 | Destruxin A & B | ovid.com |
| Temperature | M. anisopliae MaQ10 | 27°C | Destruxin A | ovid.com |
| Temperature | M. anisopliae MaQ10 | 25°C | Destruxin B | ovid.com |
| Agitation | M. anisopliae MaQ10 | 240 rpm | Destruxin A | ovid.com |
| Agitation | M. anisopliae MaQ10 | 220 rpm | Destruxin B | ovid.com |
This table presents optimized parameters for the production of major destruxins by various Metarhizium strains, providing a basis for enhancing the yield of related compounds like Destruxin A, 2-L-valine-.
Application of Response Surface Methodology (RSM) for Process Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. researchgate.net It has been effectively applied to optimize the fermentation medium for the production of Destruxin A and Destruxin B by M. anisopliae. nih.gov
In one such study, RSM was used to optimize the concentrations of four key medium components: maltose, peptone, β-alanine, and glucose. nih.gov By employing a central composite design, researchers were able to develop second-order polynomial equations that predicted the yield of Destruxin A and Destruxin B based on the concentrations of these components. This statistical approach allows for the evaluation of the effects and interactions of several factors simultaneously, leading to a more efficient optimization process than the traditional one-factor-at-a-time method. nih.govresearchgate.net
The analysis revealed the optimal medium composition for maximizing the yield of each specific destruxin. For Destruxin A, the estimated optimal concentrations were 2.58% maltose, 0.72% peptone, 0.02% β-alanine, and 0.55% glucose, which was predicted to yield 18.5 mg/L. nih.gov For Destruxin B, the optimal composition was slightly different: 2.51% maltose, 0.75% peptone, 0.02% β-alanine, and 0.43% glucose, with a predicted maximum yield of 232 mg/L. nih.gov Subsequent verification experiments in shaker flasks confirmed these predictions, demonstrating the utility of RSM in enhancing metabolite production. nih.gov
Another study utilized RSM to optimize recovery conditions for Destruxin A and E, focusing on the variables of carbon/nitrogen ratio, pH, and temperature. The optimal conditions for Destruxin A recovery were determined to be a C/N ratio of 3.48, a pH of 7.01, and a temperature of 25.18°C. researchgate.net
The table below details the RSM-optimized medium compositions for the production of Destruxin A and B.
| Component | Optimal Concentration for Destruxin A Production (%) | Optimal Concentration for Destruxin B Production (%) |
| Maltose | 2.58 | 2.51 |
| Peptone | 0.72 | 0.75 |
| β-alanine | 0.02 | 0.02 |
| Glucose | 0.55 | 0.43 |
| Predicted Yield | 18.5 mg/L | 232 mg/L |
This table, based on a study by Liu et al. (2000), shows the optimal medium compositions for producing Destruxin A and B as determined by Response Surface Methodology (RSM). nih.gov
Advanced Synthetic Methodologies and Analog Development of Destruxin A, 2 L Valine
Total Synthesis Approaches to Destruxins
The total synthesis of destruxins has been achieved through various strategies, primarily involving a combination of solid-phase and solution-phase techniques to construct the linear precursor, followed by a critical cyclization step to form the characteristic macrocyclic structure.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) has emerged as a highly efficient method for the assembly of the linear depsipeptide precursors of destruxins. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. nih.gov The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be easily washed away. nih.gov
For the synthesis of destruxin analogs, standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. nih.gov A key challenge in the synthesis of depsipeptides like destruxins is the formation of the ester bond. One effective strategy combines solid-phase synthesis with solution-phase techniques, where building blocks containing the ester linkage are prepared in solution and then coupled to the resin-bound peptide chain. researchgate.net This hybrid approach allows for rigorous control over the chemical and chiral purity of the intermediates. researchgate.net
The general workflow for the SPPS of a destruxin precursor, adaptable for a 2-L-valine analog of Destruxin A, would involve:
Attachment of the C-terminal amino acid (e.g., β-Alanine) to a suitable resin.
Stepwise coupling of the subsequent protected amino acids, including L-proline, L-isoleucine, N-methyl-L-alanine, and in this specific case, N-methyl-L-valine, followed by the appropriate α-hydroxy acid.
Cleavage of the linear depsipeptide from the solid support to yield the cyclization precursor.
Solution-Phase Synthetic Routes
While SPPS is advantageous for the rapid synthesis of analogs, solution-phase synthesis is often preferred for the large-scale production of a specific destruxin. researchgate.net For instance, a gram-scale synthesis of Destruxin E has been successfully accomplished using solution-phase methods. researchgate.net This approach involves the coupling of peptide fragments in solution, followed by purification of the intermediates at each step. Although more labor-intensive, solution-phase synthesis can provide higher yields and purity for the final product, which is essential for extensive biological evaluations. researchgate.net The synthesis of a Destruxin A, 2-L-valine- precursor via a solution-phase route would involve the sequential coupling of protected amino acid and hydroxy acid fragments until the full linear sequence is assembled.
Key Cyclization Reactions (e.g., Macrolactamization, Macrolactonization)
The final and often most critical step in the total synthesis of destruxins is the macrocyclization of the linear precursor. Two primary strategies are employed: macrolactamization (formation of an amide bond) and macrolactonization (formation of an ester bond).
Macrolactamization: This involves the formation of a peptide bond between the N-terminus and the C-terminus of the linear precursor. Biosynthetic studies of destruxins have suggested that the macrocyclic structure is naturally formed via macrolactamization. jst.go.jp
Macrolactonization: This strategy entails the formation of the ester linkage between the C-terminal carboxyl group and the hydroxyl group of the α-hydroxy acid residue. This has been a widely used and successful method in the chemical synthesis of destruxins and their analogs. researchgate.netbris.ac.uk A common and effective reagent for this transformation is 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO). bris.ac.uk The reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. bris.ac.uk
Combinatorial Synthesis for Analog Library Generation
Combinatorial chemistry provides powerful tools for the rapid generation of large libraries of related compounds, which are invaluable for structure-activity relationship (SAR) studies.
Split-and-Pool Methods for Analogue Preparation
The split-and-pool (or split-mix) synthesis is a highly efficient combinatorial technique that has been successfully applied to the preparation of destruxin analog libraries. jst.go.jp This method involves the following steps:
A solid support (e.g., resin beads) is divided into multiple portions.
A different building block (e.g., an amino acid) is coupled to each portion.
All portions are then combined ("pooled"), mixed, and then re-divided ("split") for the next coupling step.
By repeating this process, a large and diverse library of compounds can be generated, with each bead theoretically carrying a single, unique compound. This methodology allows for the systematic variation of amino acid residues at different positions within the destruxin scaffold to explore the chemical space around the natural product. The combinatorial synthesis of destruxin E analogs has been successfully demonstrated using a split-and-pool method on SynPhase Lanterns, followed by parallel macrolactonization in the solution phase. jst.go.jp
Synthesis of Destruxin A, 2-L-Valine- Derivatives for Structure-Activity Relationship Studies
The synthesis of derivatives of Destruxin A, including the 2-L-valine analog, is crucial for understanding the structural requirements for its biological activity. By systematically replacing each amino acid residue, researchers can probe the importance of specific side chains and stereochemistry.
A study on the synthesis and biological evaluation of Destruxin A and 27 related analogs demonstrated the feasibility of generating a diverse set of derivatives for SAR studies. nih.gov Although this study did not specifically report on the 2-L-valine analog, the methodologies described, based on solid-phase synthesis, are directly applicable. nih.gov The synthesis of a Destruxin A, 2-L-valine- derivative would involve substituting the naturally occurring amino acid at the second position with L-valine during the solid-phase synthesis protocol.
Subsequent biological evaluation of these analogs allows for the elucidation of key structural features. For example, in studies of Destruxin E analogs, it was found that the N-MeAla residue was crucial for inducing morphological changes in osteoclast-like multinuclear cells (OCLs). jst.go.jp Such findings are critical for the rational design of more potent and selective destruxin-based compounds. The insecticidal activity of various Destruxin A analogs has been evaluated, with several derivatives showing potency comparable to the native compound. nih.gov
Below is a table summarizing the types of modifications that can be made to the Destruxin A scaffold to generate analogs for SAR studies, including the specific case of a 2-L-valine substitution.
| Position | Natural Residue in Destruxin A | Example of Synthetic Modification | Rationale for Modification |
| 1 | α-hydroxy-γ-pentenoic acid | Variation of the side chain (e.g., alkyl, aryl) | To probe the importance of the side chain for target interaction. |
| 2 | L-Proline | L-Valine | To investigate the role of the cyclic side chain of proline. |
| 3 | L-Isoleucine | Other aliphatic or aromatic amino acids | To assess the impact of side chain size and hydrophobicity. |
| 4 | N-methyl-L-Valine | N-methylated amino acids with different side chains | To explore the influence of N-methylation and side chain structure. |
| 5 | N-methyl-L-Alanine | Other N-methylated amino acids | To determine the significance of this specific residue for activity. |
| 6 | β-Alanine | Other β-amino acids or α-amino acids | To evaluate the effect of backbone flexibility and side chain presence. |
Stereochemical Control in Synthesis
The synthesis of complex cyclic depsipeptides such as Destruxin A, 2-L-valine-, necessitates precise control over stereochemistry, as the three-dimensional arrangement of atoms is critical to their biological activity. Research into the synthesis of destruxin analogs has highlighted that even minor changes in stereochemistry can lead to significant differences in biological function. For instance, in the synthesis of destruxin E, the natural (S)-epoxide form exhibited tenfold more potent V-ATPase inhibition than its synthetic diastereomer, epi-destruxin E. researchgate.netbris.ac.uk This underscores the importance of developing synthetic routes that can selectively produce the desired stereoisomer.
Key strategies for achieving stereochemical control in the synthesis of destruxins and their analogs involve asymmetric synthesis, the use of chiral auxiliaries, and stereoselective catalysis. These methods are crucial for establishing the correct configuration of the multiple chiral centers within the molecule, particularly in the α-hydroxy acid moiety and the amino acid residues.
One demonstrated approach involves the diastereoselective dihydroxylation of a terminal alkene to form a key diol intermediate. In the scalable, solution-phase synthesis of destruxin E, an osmium-catalyzed dihydroxylation using (DHQD)₂PHAL as a chiral ligand was employed to achieve high diastereoselectivity. researchgate.netacs.org This reaction effectively set the stereochemistry of the hydroxy acid precursor.
Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, also play a vital role. wikipedia.orgsigmaaldrich.com In the synthesis of a key component for destruxin E, the L-proline moiety of a substrate was found to act as an essential chiral auxiliary, inducing high diastereoselectivity during the dihydroxylation step. acs.org This substrate-controlled stereoselectivity simplifies the process by leveraging the inherent chirality of one of the building blocks. The combination of solid-phase peptide synthesis (SPPS) for assembling the linear precursor and solution-phase macrolactonization allows for rigorous control over the chemical and chiral purity of the intermediates. researchgate.net
Below is a table summarizing methodologies used for stereochemical control in the synthesis of destruxin analogs.
| Methodology | Description | Example Application in Destruxin Synthesis | Key Reagents/Components |
| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Diastereoselective dihydroxylation of a terminal alkene in the hydroxy acid side chain. researchgate.netacs.org | Osmium catalyst with (DHQD)₂PHAL as a chiral ligand. |
| Substrate-Controlled Synthesis | Utilization of an existing chiral center within the substrate to direct the formation of a new stereocenter. | The L-proline residue in a precursor acts as an internal chiral auxiliary to guide stereoselective reactions. acs.org | L-proline moiety. |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials derived from natural sources. | Synthesis begins with chiral amino acids (e.g., L-proline, L-valine) which form the peptide backbone. researchgate.net | Naturally occurring L-amino acids. |
| Macrolactonization | Cyclization of a linear precursor to form the 19-membered macrocycle. | Shiina's macrolactonization using 2-methyl-6-nitrobenzoic anhydride (MNBA) has been used as a key reaction. researchgate.net | 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-(dimethylamino)pyridine N-oxide (DMAPO). |
These advanced synthetic methods provide the tools necessary to construct specific stereoisomers of Destruxin A, 2-L-valine-, enabling detailed structure-activity relationship studies and the development of analogs with tailored biological profiles.
Enzymatic and Chemoenzymatic Synthetic Routes
The biosynthesis of destruxins in nature provides a blueprint for enzymatic and chemoenzymatic synthetic strategies. In entomopathogenic fungi like Metarhizium robertsii, destruxins are assembled by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). pnas.orgnih.gov These enzymatic assembly lines offer remarkable efficiency and specificity in constructing the complex cyclic hexadepsipeptide structure.
The core of destruxin biosynthesis is the NRPS enzyme DtxS1, which functions as a modular assembly line. pnas.org DtxS1 contains six modules, each responsible for recognizing, activating, and incorporating a specific building block (an α-hydroxy acid or an amino acid) into the growing peptide chain. The production of different destruxin analogs, including those with L-valine, is a direct result of the substrate flexibility of certain domains within this enzyme. For example, the third adenylation (A) domain of DtxS1 is capable of selecting and activating either L-isoleucine or L-valine. pnas.org When L-valine is selected, the resulting product is a destruxin B analog rather than destruxin B, demonstrating the enzyme's capacity for generating structural diversity.
This natural enzymatic pathway highlights the potential for using isolated enzymes or engineered biosynthetic pathways for the production of specific destruxin analogs. A chemoenzymatic approach could combine the flexibility of chemical synthesis for creating precursor analogs with the high stereoselectivity of enzymatic reactions for key bond formations or cyclization. While the application of in vitro chemoenzymatic synthesis for destruxins is not yet widely reported, the principles are well-established for other natural products. mdpi.com
The table below details the key enzymatic components involved in the biosynthesis of destruxins.
| Enzyme/Domain | Function in Destruxin Biosynthesis | Relevance to Analog Synthesis |
| Nonribosomal Peptide Synthetase (NRPS) DtxS1 | A multi-modular enzyme that assembles the linear depsipeptide precursor from constituent hydroxy and amino acids. pnas.org | The entire enzymatic complex could potentially be harnessed for in vitro synthesis. |
| Adenylation (A) Domain | Selects and activates a specific amino or hydroxy acid as an adenylate. pnas.org | The A3 domain's flexibility in selecting L-isoleucine or L-valine is responsible for the natural production of different destruxin analogs. pnas.org |
| Thiolation (T) Domain (or Peptidyl Carrier Protein) | Covalently tethers the activated building block and the growing peptide chain via a thioester bond. pnas.org | Essential for the sequential transfer and elongation of the peptide chain. |
| Condensation (C) Domain | Catalyzes the formation of the peptide bond between the upstream and downstream building blocks. | Crucial for the chain elongation process. |
| N-Methyltransferase (MT) Domain | Catalyzes the N-methylation of specific amino acid residues (e.g., valine and alanine). nih.gov | Allows for the creation of N-methylated residues characteristic of destruxins. |
| Thioesterase (TE) Domain | Catalyzes the release of the completed linear depsipeptide and its subsequent macrolactonization to form the final cyclic product. | Performs the final, crucial cyclization step with high efficiency. |
Understanding the enzymatic machinery of destruxin biosynthesis opens avenues for synthetic biology and chemoenzymatic approaches. By manipulating the NRPS gene cluster or utilizing isolated enzymes, it may be possible to produce Destruxin A, 2-L-valine- and other novel analogs with improved properties in a controlled and efficient manner.
Mechanisms of Action: Molecular and Cellular Investigations of Destruxin A, 2 L Valine
Interaction with Cellular Targets and Signaling Pathways
Destruxin A, 2-L-valine-, orchestrates a complex interplay with fundamental cellular machinery, leading to the disruption of critical signaling cascades and homeostatic processes. Its ability to modulate ion balance and inhibit essential enzymes underscores its potent biological activity.
A primary mechanism of action for Destruxin A, 2-L-valine-, involves the significant alteration of intracellular calcium (Ca²⁺) homeostasis. Studies have demonstrated that destruxins can induce a notable influx of Ca²⁺ into insect cells. nih.govnih.gov This effect appears to be mediated, at least in part, through the activation of calcium channels within the cell membrane. capes.gov.brpnas.orgresearchgate.net
In lepidopteran cell lines, exposure to Destruxin A resulted in a significant, albeit delayed, influx of ⁴⁵Ca²⁺ after at least 30 minutes of exposure. nih.gov Interestingly, this induced calcium influx was not prevented by several calcium channel blockers, with the exception of nifedipine, suggesting a specific interaction with certain types of calcium channels. nih.govcapes.gov.br Further investigations in the tobacco hornworm, Manduca sexta, revealed that injection of destruxins led to immediate tetanic paralysis due to sustained muscle contraction. capes.gov.brresearchgate.net This physiological response was linked to a significant depolarization of the muscle membrane potential, which could be prevented by the use of calcium channel blockers or the removal of extracellular calcium. capes.gov.brresearchgate.net This suggests that Destruxin A, 2-L-valine-, either directly or indirectly, promotes the opening of endogenous calcium channels in the muscle membrane. capes.gov.brresearchgate.net In insect hemocytes, an instantaneous influx of Ca²⁺ was observed upon treatment with destruxins A and B, which was not affected by inhibitors of certain Ca²⁺ channels, indicating a potentially unique mechanism of action in these immune cells. nih.gov
Destruxins have been identified as specific, dose-dependent inhibitors of Vacuolar-type H⁺-ATPase (V-ATPase). nih.govpnas.orgnih.gov V-ATPases are crucial proton pumps responsible for acidifying intracellular compartments, a process vital for a multitude of cellular functions.
Research on Destruxin B, a closely related compound, demonstrated its specific and reversible inhibitory activity against V-ATPase. nih.gov This inhibition also led to the blockage of intracellular organelle acidification. nih.gov Studies on Destruxin A and B have shown that they induce a rapid decrease in intracellular free hydrogen ions (H⁺) in insect hemocytes. nih.gov This effect is consistent with the inhibition of V-ATPase, as the V-ATPase inhibitor bafilomycin A1 produced similar effects on intracellular H⁺ levels. nih.gov The disruption of the proton gradient by inhibiting V-ATPase can have far-reaching consequences for cellular processes that depend on pH homeostasis. pnas.org
The cellular impact of Destruxin A, 2-L-valine-, extends beyond specific ion channels and enzymes, leading to a widespread disruption of general cellular architecture and function. nih.govresearchgate.net Electron microscopy studies have revealed that treatment with Destruxin A causes significant damage to the cytoskeleton and various organelles. nih.govresearchgate.net
This damage manifests as alterations in cell morphology, including the reduction of cell microvilli, cell shrinkage, and even perforation of the cell surface. nih.gov Furthermore, Destruxin A disrupts cell adhesion and motility, ultimately culminating in cell death. nih.govresearchgate.net This evidence points towards a multi-targeted mode of action, where the toxin acts on a variety of cellular structures and proteins involved in fundamental biological processes, rather than a single, exclusive mechanism. nih.gov This multifaceted attack on cellular integrity contributes to its potent toxicity. nih.govresearchgate.net
Impact on Protein Synthesis and Associated Machinery
In addition to its effects on cellular signaling and integrity, Destruxin A, 2-L-valine-, directly interferes with the fundamental process of protein synthesis. This is achieved through its interaction with key enzymes in the translation machinery.
A significant molecular target of Destruxin A, 2-L-valine-, is the family of aminoacyl-tRNA synthetases (ARSs). These enzymes play a critical role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). A study investigating the interactions of Destruxin A with six cytoplasmic ARSs from the silkworm, Bombyx mori, provided direct evidence of this binding. nih.govnih.gov
The ARSs investigated were BmAlaRS, BmCysRS, BmMetRS, BmValRS, BmIleRS, and BmGluProRS. nih.govnih.gov Biolayer interferometry (BLI) results indicated that Destruxin A binds to these ARSs with affinity indices (Kᴅ) in the range of 10⁻⁴ to 10⁻⁵ M. nih.govnih.gov Molecular docking studies suggested a similar mode of interaction for all six ARSs, with Destruxin A settling into a pocket and forming hydrogen bonds with key amino acid residues. nih.govnih.gov
Table 1: Interaction of Destruxin A, 2-L-valine- with Bombyx mori Aminoacyl tRNA Synthetases (ARSs)
| ARS Target | Affinity Constant (Kᴅ) |
|---|---|
| BmAlaRS | 10⁻⁴ to 10⁻⁵ M |
| BmCysRS | 10⁻⁴ to 10⁻⁵ M |
| BmMetRS | 10⁻⁴ to 10⁻⁵ M |
| BmValRS | 10⁻⁴ to 10⁻⁵ M |
| BmIleRS | 10⁻⁴ to 10⁻⁵ M |
| BmGluProRS | 10⁻⁴ to 10⁻⁵ M |
Data sourced from a study on the interactions of Destruxin A with ARSs in Bombyx mori. nih.govnih.gov
The inhibition of ARS activity is further supported by the observation that early in the treatment period, there was an accumulation of free amino acids within the cells. nih.gov Over a 24-hour period, Destruxin A was found to inhibit protein synthesis at a level of 10–20%. nih.gov This disruption of protein synthesis, a process essential for all cellular functions and viability, represents a critical component of the toxic mechanism of Destruxin A, 2-L-valine-. nih.gov
Table 2: Summary of Compound Names
| Compound Name |
|---|
| Destruxin A, 2-L-valine- |
| Destruxin A |
| Destruxin B |
| Destruxin E |
| Nifedipine |
| Bafilomycin A1 |
| 2-aminoethoxydiphenyl borane (B79455) (2-APB) |
| U73122 |
| Ionomycin |
| Valine |
| Isoleucine |
| Threonine |
| Leucine |
| Penicillin |
| Propionyl-CoA |
| Succinyl-CoA |
| Acetyl-CoA |
| α-ketoglutarate |
| BmAlaRS |
| BmCysRS |
| BmMetRS |
| BmValRS |
| BmIleRS |
Effects on Gene Expression Levels of ARSs
Destruxin A has been shown to interact with and affect the gene expression of various aminoacyl-tRNA synthetases (ARSs) in the silkworm, Bombyx mori. Research indicates that Destruxin A treatment leads to a general downregulation of ARS genes in Bm12 cells. nih.govnih.gov This inhibitory effect on gene expression, coupled with direct binding to ARS proteins, suggests that Destruxin A may impede protein synthesis within the host insect. nih.govnih.gov
In a study investigating the interactions of Destruxin A with six specific cytoplasmic ARSs from Bombyx mori, biolayer interferometry (BLI) was used to determine the binding affinities. The results demonstrated that Destruxin A binds to these ARSs with affinity indices (KD) in the range of 10-4 to 10-5 M. nih.gov Concurrently, the expression of the genes encoding these ARSs was observed to be downregulated under Destruxin A stress. nih.gov
Binding Affinities of Destruxin A to Various Bombyx mori Aminoacyl-tRNA Synthetases (ARSs)
| Aminoacyl-tRNA Synthetase | Binding Affinity (KD) in M |
|---|---|
| BmAlaRS | 1.0 x 10-4 to 1.0 x 10-5 |
| BmCysRS | 1.0 x 10-4 to 1.0 x 10-5 |
| BmMetRS | 1.0 x 10-4 to 1.0 x 10-5 |
| BmValRS | 1.0 x 10-4 to 1.0 x 10-5 |
| BmIleRS | 1.0 x 10-4 to 1.0 x 10-5 |
| BmGluProRS | 1.0 x 10-4 to 1.0 x 10-5 |
Specific Interactions with Insect Host Proteins
Destruxin A exerts its effects through direct interaction with a variety of host proteins. These interactions can disrupt cellular functions, interfere with signaling pathways, and compromise the host's immune response.
Destruxin A has been identified to interact with immunophilins, such as the peptidyl-prolyl cis-trans isomerase (BmPPI) from the silkworm, Bombyx mori. mdpi.com Bio-layer interferometry (BLI) assays have confirmed this interaction, revealing a binding affinity (KD) of 1.98 x 10-3 M. mdpi.com Although this interaction is considered relatively weak, it is significant as immunophilins are involved in a variety of cellular processes, including protein folding and signal transduction. mdpi.com The binding of Destruxin A to BmPPI suggests a potential mechanism by which this mycotoxin interferes with the host's immune system. mdpi.com
Heat shock proteins (HSPs) are another class of proteins targeted by Destruxin A. In Bombyx mori Bm12 cells, Destruxin A has been shown to induce the expression of four HSPs. researchgate.net Furthermore, BLI analysis has demonstrated a direct binding affinity between Destruxin A and BmHSCP, with a reported KD value of 88.1 μM. researchgate.netfrontiersin.org This interaction is noteworthy as HSPs play a critical role in cellular stress responses and protein homeostasis. The upregulation of HSP gene expression and the direct binding to BmHSCP indicate that Destruxin A induces a cellular stress response in the host. researchgate.net
Destruxin A has been found to interact with transmembrane proteins, as evidenced by its binding to BmTEME214 in Bombyx mori. nih.gov The affinity of this interaction was determined by BLI to have a KD value of 0.286 µM. nih.govresearchgate.net Further investigation using insect two-hybrid (I2H) experiments revealed that Destruxin A can modulate the interaction between BmTEME214 and BmSEC13L. nih.gov At higher concentrations (0.02 µg/mL), Destruxin A inhibited this interaction, while at lower concentrations (0.002–0.0002 µg/mL), it activated the interaction. nih.govnih.gov This demonstrates a complex, dose-dependent effect on protein-protein interactions within the host cell.
The protein transport machinery is also a target of Destruxin A. It has been shown to bind to BmSEC23, a protein transport protein in Bombyx mori, with a KD value of 0.291 µM as determined by BLI. nih.govresearchgate.net The functional consequence of this binding was explored through I2H assays, which showed that Destruxin A affects the interaction between BmSEC23 and BmSEC13. nih.gov Specifically, Destruxin A was found to inhibit this interaction at concentrations of 0.2 µg/mL and higher. nih.gov
Binding Affinities of Destruxin A to Specific Bombyx mori Host Proteins
| Host Protein | Protein Class | Binding Affinity (KD) | Experimental Method |
|---|---|---|---|
| BmPPI | Immunophilin | 1.98 x 10-3 M | BLI mdpi.com |
| BmHSCP | Heat Shock Protein | 88.1 µM | BLI researchgate.net |
| BmTEME214 | Transmembrane Protein | 0.286 µM | BLI nih.govresearchgate.net |
| BmSEC23 | Protein Transport Protein | 0.291 µM | BLI nih.govresearchgate.net |
| BmTudor-sn | Tudor Staphylococcal Nuclease | Affinity at 125, 250, and 500 µM | BLI nih.gov |
In Bombyx mori Bm12 cells, BmTudor-sn has been identified as a binding protein for Destruxin A. nih.gov In vitro studies using BLI confirmed an affinity interaction at Destruxin A concentrations of 125, 250, and 500 µM. nih.gov Further research utilizing an insect two-hybrid system has pinpointed a key site for this interaction, identifying Leu704 as a crucial residue in the binding of Destruxin A to BmTudor-sn. nih.govresearchgate.net This interaction is significant as Tudor-sn is a multifunctional protein involved in processes such as the regulation of gene expression. researchgate.net
Cellular and Tissue-Level Manifestations
Destruxin A, 2-L-valine- induces a biphasic paralytic effect in insects, initially causing immediate tetanic paralysis characterized by sustained muscle contraction, which is then followed by flaccid paralysis. researchgate.netcabidigitallibrary.orgcapes.gov.br This toxic effect is linked to the depolarization of the muscle membrane potential. researchgate.netcabidigitallibrary.orgcapes.gov.br Studies on the tobacco hornworm, Manduca sexta, revealed that injection of Destruxin A resulted in a significant drop in muscle membrane potential from a control value of approximately -60 mV to about -20 mV. researchgate.netcapes.gov.br
The excitatory effects of Destruxin A extend to visceral muscles. Research on the oviducts and hindgut of Locusta migratoria demonstrated that Destruxin A increases the frequency of spontaneous contractions and induces dose-dependent tonic contractions. nih.gov The action of Destruxin A on visceral muscles is dependent on extracellular calcium, suggesting that the toxin facilitates an influx of Ca2+ ions. nih.gov This effect was abolished in a calcium-free saline solution and was reduced by the presence of Ca2+ channel blockers such as cobalt chloride, nifedipine, and verapamil. researchgate.netcabidigitallibrary.orgcapes.gov.brnih.gov Furthermore, the depolarization of muscle membranes with a high concentration of potassium ions (100 mM K+) prevented the action of Destruxin A. nih.gov The calmodulin inhibitor trifluoperazine (B1681574) also significantly reduced the toxin's effect, indicating an involvement of the calmodulin pathway in the contractile response. nih.gov
Table 1: Effect of Destruxin A on Visceral Muscle Contraction in Locusta migratoria
| Tissue | Effect | EC50 (μM) | Calcium Dependence |
|---|---|---|---|
| Lower Lateral Oviducts | Increased frequency of spontaneous contractions and dose-dependent tonic contraction | 0.7 | Dependent on extracellular Ca2+ |
| Upper Lateral Oviducts | Increased frequency of spontaneous contractions and dose-dependent tonic contraction | 8.7 | Dependent on extracellular Ca2+ |
| Hindgut | Increased frequency of spontaneous contractions | 3.2 | Dependent on extracellular Ca2+ |
Destruxin A, 2-L-valine- exhibits significant cytotoxic effects on various insect epithelial cells. Upon ingestion, it causes severe damage to the epithelial cells of the midgut. nih.gov In larvae of Spodoptera litura, ultrastructural studies of the salivary glands following treatment with crude destruxin revealed characteristic changes, including the detachment and damage of microvilli, vacuolization of epithelial cells, bleeding of these cells into the salivary gland lumen, and disruption of the epithelial cell membrane. nih.gov
Electron microscopy of Bombyx mori Bm12 cell lines treated with Destruxin A showed that the cells did not adhere to the wall, had a significant reduction in microvilli, and exhibited changes in morphology with surface shrinkage and perforation. nih.gov These observations suggest that Destruxin A may act on the cytoskeleton, affecting microtubules and microfilaments, which in turn disrupts cell adhesion and motility, ultimately leading to cell death. nih.gov
One of the most pronounced effects of Destruxin A, 2-L-valine- is its impact on the insect immune system, particularly on hemocytes. nih.govfrontiersin.org It acts as an immunosuppressant by damaging these host cells. nih.govfrontiersin.org In the domestic silkworm, Bombyx mori, hemocytes were found to be the most sensitive tissue to Destruxin A at low doses, with morphological changes apparent within 6 hours of treatment. nih.govfrontiersin.org
Studies using inverted phase contrast microscopy, fluorescence microscopy, and environmental scanning electron microscopy have shown that Destruxin A is cytotoxic to both granulohemocytes and plasmatocytes. fao.org These morphological alterations are indicative of the toxin's ability to interfere with the normal function and integrity of these crucial immune cells. frontiersin.orgfao.org Destruxin A has been shown to inhibit the hemocytin-mediated aggregation of hemocytes, a key process in the insect immune response. nih.gov It achieves this by binding to hemocytin and disrupting its interaction with actin A3 and gelsolin, which prevents the necessary vesicular transformations for hemocytin storage and secretion. nih.gov
Table 2: Cytotoxicity of Destruxin A on in vitro Hemocytes of Bombyx mori
| Hemocyte Type | LC50 (µg/mL) |
|---|---|
| Granulohemocytes (GR) | 68.77 |
| Plasmatocytes (PL) | 84.11 |
Destruxin A, 2-L-valine- has been shown to induce significant oxidative stress in insects. nih.gov In Spodoptera litura larvae treated with crude destruxin, there was a dose- and time-dependent decrease in thiol content, along with an increase in the oxidation of glutathione (B108866) to glutathione disulfide and ascorbate (B8700270) to dehydroascorbate. nih.gov Furthermore, an increase in the levels of protein carbonyls and the free radicals hydrogen peroxide and hydroxyl radical was observed, providing clear evidence of oxidative stress. nih.gov
Research has also indicated a substantial increase in the activity of lipoxygenase and the levels of lipid peroxidation in treated larvae, with these effects intensifying with longer exposure to the mycotoxin. researchgate.net The induction of oxidative stress appears to be a key component of the insecticidal activity of Destruxin A. researchgate.net
A critical aspect of the mechanism of action of Destruxin A, 2-L-valine- involves the disruption of ion equilibrium within hemocytes, particularly affecting calcium ion concentrations. researchgate.net Studies have demonstrated that Destruxin A induces a sudden influx of free Ca2+ into the hemocytes of insects. researchgate.netresearchgate.net This influx of calcium is generally related to the concentration of the toxin. researchgate.net For instance, in granulocytes, a higher concentration of Destruxin A resulted in a significantly greater increase in free calcium percentage compared to a lower concentration. researchgate.net
This disruption of calcium homeostasis is believed to be a key factor in the toxin's ability to suppress the insect's immune response and ultimately lead to mortality. researchgate.netresearchgate.net The influx of Ca2+ into hemocytes was not observed in a Ca2+-free buffer, confirming the dependence on extracellular calcium. researchgate.net
Structure Activity Relationship Sar Studies of Destruxin A, 2 L Valine
Importance of the Cyclic Depsipeptide Backbone for Biological Activity
The biological activity of destruxins is critically dependent on their cyclic structure. The macrocyclic ring, formed by five amide bonds and one ester (depsi) bond, constrains the molecule into a relatively rigid conformation. This pre-organization of the backbone is essential for effective binding to its biological targets. Studies on various cyclic peptides have shown that cyclization improves metabolic stability by protecting against exopeptidases and can enhance cell permeability compared to their linear counterparts.
Research comparing cyclic depsipeptides to their linear precursors consistently demonstrates that the cyclic form is required for activity. Linear versions of related cyclic peptides are often found to be biologically inactive, highlighting that the constrained, three-dimensional architecture conferred by the backbone is a primary determinant of function. This structural rigidity is thought to minimize the entropic penalty upon binding to a receptor, thus facilitating a more favorable interaction. The cyclic nature, therefore, is not merely a structural feature but a fundamental requirement for the biological efficacy of the destruxin family.
Role of Specific Amino Acid Residues in Activity
Natural isolates of destruxins show variability at the second amino acid position, which can be occupied by either L-Isoleucine (as in Destruxin A) or L-Valine. Both valine and isoleucine are hydrophobic, branched-chain amino acids (BCAAs), suggesting that a nonpolar side chain at this position is important for activity. The substitution of isoleucine with valine represents a conservative change, with valine having one fewer methylene (B1212753) group in its side chain.
A key feature of the destruxin scaffold is the N-methylation of the valine and alanine (B10760859) residues at positions 4 and 5, respectively. This modification, catalyzed by N-methyltransferase domains within the NRPS biosynthetic cluster, has a profound impact on both the chemical properties and the conformation of the molecule.
From a chemical standpoint, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross biological membranes. Furthermore, it imparts significant resistance to enzymatic degradation by proteases. The absence of the N-H proton on the methylated amide bond prevents the formation of hydrogen bonds that are often critical for recognition and cleavage by peptidases.
The α-hydroxy acid residue, which forms the depsi bond with the C-terminal β-alanine, is a major point of structural diversity within the destruxin family and a critical determinant of biological activity. The nature of the side chain on this residue significantly influences potency and selectivity.
For example, in studies on destruxin E analogues, where the amino acid sequence was kept constant, variations in the hydroxy acid side chain led to notable differences in insecticidal activity. The stereochemistry of this side chain is also paramount. In the total synthesis of Destruxin E, which contains an epoxide in its side chain, it was demonstrated that the (S)-diastereomer exhibited V-ATPase inhibitory activity that was 10-fold greater than that of the (R)-diastereomer, underscoring the precise steric requirements for target interaction. ifremer.fr
A study comparing synthetic analogues of Destruxin E with different hydroxy acid side chains provided the following data on their insecticidal effects against Galleria mellonella larvae:
| Compound | Hydroxy Acid Side Chain | Relative Activity (Paralysis & Lethal Effect) |
|---|---|---|
| Destruxin E (Natural) | (CH₃)₂CHCH(OH)- | +++ |
| Hpp Analogue | 2-hydroxy-3-phenylpropionic | ++ |
| Hpy-TMS Analogue | 2-hydroxy-5-trimethylsilyl-4-pentynoic | + |
| Hpy Analogue | 2-hydroxy-4-pentynoic | +++ |
Table 1: Comparative insecticidal activity of Destruxin E analogues with varied hydroxy acid residues. Activity is rated qualitatively from low (+) to high (+++).
This data clearly shows that while all analogues retained some toxicity, the Hpy analogue was the most potent, matching the activity of natural Destruxin E. This highlights that the hydroxy acid side chain can be modified to tune the biological activity of the resulting molecule.
Conformational Analysis and Bioactivity Correlation (e.g., Type I Beta-Turn Conformation)
The rigid cyclic backbone of destruxins forces them to adopt a defined solution conformation, which is believed to be closely related to the bioactive conformation. Conformational analysis of destruxins, through methods like NMR spectroscopy and X-ray crystallography, is essential for understanding their SAR. nih.govcapes.gov.br
Crystal structure analysis of Destruxin B, a closely related analogue, revealed a specific backbone conformation that correlates well with its structure in solution as determined by proton NMR. capes.gov.br This indicates a stable and well-defined molecular shape. Cyclic peptides of this size often incorporate secondary structural motifs such as beta-turns to accommodate the ring closure. A beta-turn is a four-amino-acid residue motif that causes a reversal in the direction of the polypeptide chain.
While not explicitly defined as a Type I beta-turn in all available literature for this specific analogue, the general principle holds that such constrained conformations are key to bioactivity. By locking a specific sequence of amino acids into a beta-turn, the molecule can present its side chains in a precise spatial orientation for optimal interaction with a receptor. The introduction of sterically demanding or conformationally restricting residues, such as N-methylated amino acids, is a common strategy to stabilize such turns and enhance biological activity. researchgate.net The combination of the macrocycle constraint and the influence of the N-methylated residues likely stabilizes a beta-turn-like structure within the destruxin backbone, which is integral to its potent biological effects.
Rational Design and Synthesis of Destruxin A, 2-L-Valine- Analogues with Targeted Biological Activities
The understanding of destruxin SAR provides a foundation for the rational design and synthesis of novel analogues with improved properties, such as enhanced potency, greater selectivity, or different biological targets. Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for this purpose, enabling the efficient production of libraries of related compounds for biological screening. nih.gov
One major study utilized a rational approach to create a library of 27 Destruxin A analogues by systematically varying four of the residues. nih.gov By comparing the physicochemical properties of the amino acid side chains and correlating them with the observed insecticidal activity of the synthesized analogues, researchers could identify which structural features were most critical for potency. This approach allows for the exploration of the chemical space around the natural product to develop structure-activity models.
For instance, by synthesizing analogues with different hydroxy acid moieties or by substituting various amino acids at specific positions, it is possible to probe the steric and electronic requirements of the target receptor. nih.gov This strategy has been used to elucidate the importance of the epoxide in Destruxin E's V-ATPase inhibitory activity and can be applied to develop analogues with other targeted activities, such as anticancer or immunosuppressive effects. ifremer.fr The combination of efficient chemical synthesis and targeted biological evaluation is a powerful cycle for the development of new therapeutic leads based on the destruxin scaffold.
Analytical and Characterization Techniques in Destruxin A, 2 L Valine Research
Chromatographic Separation and Purification Methodologies
Chromatography is the cornerstone for isolating destruxins from the complex mixtures produced by fungi like Metarhizium anisopliae. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and quantitative analysis of Destruxin A. researchgate.net Semi-preparative HPLC is frequently employed to isolate individual destruxins from crude extracts with high purity. tmu.edu.tw The separation is typically achieved using reversed-phase columns, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net
The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of the structurally similar destruxin analogs. tmu.edu.tw By optimizing the gradient slope of the acetonitrile/water ratio, researchers can enhance the resolution and retention time, which is particularly useful for large-scale separation. researchgate.nettmu.edu.tw Quantification of Destruxin A is achieved by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve generated from known concentrations of a purified standard. researchgate.nettmu.edu.tw This method provides a reliable way to determine the concentration of Destruxin A in fungal fermentation broths or purified samples. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Stationary Phase | C18 columns (e.g., LiChrospher 60 RP-select B) | researchgate.netnih.gov |
| Mobile Phase | Gradient elution with acetonitrile and water (often with additives like formic acid) | tmu.edu.twresearchgate.net |
| Detection | Ultraviolet (UV) detection, typically around 220 nm | researchgate.net |
| Application | Isolation, purification, and quantification of destruxins | researchgate.nettmu.edu.tw |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is exceptionally suited for the rapid screening and profiling of destruxins in complex fungal extracts. nih.govresearchgate.net An LC-MS method utilizing an atmospheric pressure chemical ionization (APCI) interface can be used for the rapid screening of cyclic hexadepsipeptides like destruxins. nih.gov
The method allows for the detection of not only known destruxins but also the identification of new, previously uncharacterized members of the family within a single analysis. nih.gov Nano-scale HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is another approach used for the selective profiling of destruxins. nih.gov By analyzing the retention times and mass-to-charge ratios, researchers can create a comprehensive profile of the destruxins produced by a specific fungal strain under particular growth conditions. researchgate.netnih.gov
Spectroscopic and Spectrometric Methods for Structural Elucidation
Once purified, spectroscopic and spectrometric methods are employed to determine the precise chemical structure, including the sequence of amino and hydroxy acids, and the three-dimensional conformation of Destruxin A.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential technique for the definitive structural elucidation of organic molecules, including complex natural products like Destruxin A. researchgate.netnuvisan.commmu.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecule's structure. mmu.ac.uk
¹H NMR spectra provide information about the different types of protons in the molecule and their immediate chemical environment, while ¹³C NMR spectra reveal the carbon skeleton. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms, allowing researchers to determine the sequence of the amino acid and α-hydroxy acid residues in the cyclic peptide ring. rsc.org Isotope labeling studies, where precursors like L-[Me-¹³C]-Methionine are incorporated into the destruxins, followed by NMR analysis, have been used to confirm biosynthetic pathways, such as the N-methylation of L-valine and L-alanine. nih.gov
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of Destruxin A and for obtaining structural information through fragmentation analysis. nih.gov Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are used to generate ions of the intact molecule. tmu.edu.twnih.gov Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides valuable information about the sequence of the peptide. researchgate.net
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a hybrid quadrupole-Orbitrap analyzer, offers highly accurate mass measurements. researchgate.netresearchgate.net This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for identifying known destruxins and for the structural elucidation of novel analogs. researchgate.net The fragmentation pathway of a known standard like Destruxin A can be established using HRMS and then used as a template to characterize other destruxins in a sample. researchgate.netresearchgate.net
| Fragment Ion (m/z) | Proposed Elemental Formula | Associated Neutral Loss | Reference |
|---|---|---|---|
| 465.2705 | C₂₄H₃₇N₄O₅ | Loss of N-methylvaline residue | researchgate.net |
| 380.2440 | C₂₀H₃₂N₃O₃ | Loss of N-methylvaline and N-methylalanine residues | researchgate.net |
| 267.1856 | C₁₄H₂₃N₂O₃ | Loss of N-methylvaline, N-methylalanine, and isoleucine residues | researchgate.net |
Interestingly, the conformation can change depending on the solvent. In acetonitrile, the CD spectra of destruxins show different patterns, suggesting a shift to α-helix and β-sheet-like structures. sci-hub.se This solvent-dependent conformational flexibility is an important characteristic of these molecules. Because different destruxin analogs exhibit distinct CD spectra in acetonitrile, this technique can be used as a rapid, time-saving fingerprinting method for their identification. nih.govresearchgate.net
Advanced Techniques for Molecular Interaction Studies
The elucidation of the molecular mechanisms of Destruxin A, 2-L-valine-, often referred to as Destruxin A (DA), relies on a suite of advanced analytical techniques designed to probe and quantify molecular interactions. These methods are crucial for identifying direct protein targets, determining the strength of these interactions, and understanding the structural basis for the compound's biological activity.
Biolayer Interferometry (BLI) for Binding Affinity Determination
Biolayer Interferometry (BLI) is a label-free optical biosensing technique used to measure biomolecular interactions in real time. nih.govyoutube.com The principle involves immobilizing a protein of interest (the ligand) onto a biosensor tip and then measuring changes in the interference pattern of white light reflected from the sensor surface as another molecule (the analyte, such as Destruxin A) binds and dissociates. excedr.com This allows for the precise calculation of kinetic parameters, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. excedr.com
In Destruxin A research, BLI has been instrumental in quantifying its binding affinity to various putative target proteins. For instance, studies have successfully used BLI to confirm direct interactions and determine the affinity of Destruxin A with several proteins from the silkworm, Bombyx mori. The technique has demonstrated that Destruxin A can bind to a range of proteins with affinities typically in the micromolar (µM) range, suggesting moderate binding strength. researchgate.netresearchgate.netnih.gov
Key findings from BLI studies include the determination of Kₗ values for Destruxin A with proteins such as aminoacyl tRNA synthetases (ARSs), Lamin-C, and components of the COPII vesicle transport system. researchgate.netresearchgate.netresearchgate.net These quantitative data are vital for validating targets identified through other methods and for ranking the strength of different interactions.
| Protein Target | Organism | Dissociation Constant (Kₗ) |
|---|---|---|
| BmArgRS (Arginine tRNA synthetase) | Bombyx mori | 5.53 x 10⁻⁵ M (55.3 µM) researchgate.net |
| BmLamin-C | Bombyx mori | 8.64 x 10⁻⁵ M (86.4 µM) researchgate.net |
| BmTEME214 (Transmembrane protein 214) | Bombyx mori | 0.286 µM researchgate.net |
| BmSEC23 (Transport protein SEC23) | Bombyx mori | 0.291 µM researchgate.net |
| Various Aminoacyl tRNA Synthetases (ARSs) | Bombyx mori | 10⁻⁴ to 10⁻⁵ M (10-100 µM) researchgate.net |
Molecular Docking Simulations for Interaction Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like Destruxin A) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This simulation-based method is essential for visualizing and analyzing the interaction mode at the atomic level. By calculating the binding energy and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, molecular docking provides insights into the structural basis of a compound's activity. mdpi.comnih.gov
In the context of Destruxin A research, molecular docking has been employed to predict how the cyclic peptide fits into the binding pockets of its target proteins. For example, after identifying BmArgRS and BmLamin-C as binding proteins, docking simulations were used to pinpoint the specific amino acid residues involved in the interaction. researchgate.net The results showed that Destruxin A likely binds within the enzyme's active catalysis region in BmArgRS, forming interactions with residues such as Lys228, His231, Asp434, and Gln437. For BmLamin-C, the predicted binding site was in the tail domain, involving residues His524 and Lys528. researchgate.net These computational predictions are invaluable for designing subsequent experiments, such as site-directed mutagenesis, to validate the functional importance of these specific residues.
Drug Affinity Responsive Target Stability (DARTS) Experiments
Drug Affinity Responsive Target Stability (DARTS) is a powerful and unbiased method for identifying the cellular targets of small molecules. nih.govnih.gov The technique is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. utah.educreative-proteomics.com The workflow involves treating cell lysates with the compound of interest, followed by limited proteolysis. creative-proteomics.com Proteins that are protected from digestion in the presence of the compound are then identified, typically using SDS-PAGE and mass spectrometry. A major advantage of DARTS is that it does not require modification or labeling of the small molecule, preserving its native binding properties. nih.govutah.edu
DARTS has been a key discovery tool in the study of Destruxin A, enabling the identification of a large number of potential binding proteins from insect cell lysates. researchgate.netnih.gov In one study, DARTS was used to isolate 149 candidate Destruxin A-binding proteins from Bombyx mori Bm12 cells. nih.gov This broad-scale screening provides a global view of the potential cellular interactome of the compound, revealing that Destruxin A may act on multiple pathways, including protein synthesis, cytoskeletal organization, and vesicle transport. nih.gov These candidates then require further validation by orthogonal methods like BLI to confirm direct binding. researchgate.net
Insect Two-Hybrid (I2H) Systems for Protein-Protein Interaction Validation
The Two-Hybrid system is a molecular biology technique used to discover protein-protein interactions (PPIs) and protein-ligand interactions by taking advantage of the modular nature of transcription factors. The Insect Two-Hybrid (I2H) system is an adaptation optimized for use in insect cells, providing a more physiologically relevant environment for studying insect proteins, which may require specific post-translational modifications not present in traditional yeast systems. researchgate.netnih.gov The system can be used to validate if a small molecule, like Destruxin A, can disrupt or modulate a known protein-protein interaction. researchgate.net
I2H systems have been applied in Destruxin A research to verify its effect on the interactions between its binding proteins and their respective partners. For example, after identifying BmSEC23 and BmTMEM214 as Destruxin A targets, the I2H system was used to test the compound's effect on their interactions with other proteins. The results demonstrated that Destruxin A could inhibit the interaction between BmTMEM214 and BmSEC13L and had a dose-dependent modulatory effect on the BmSEC23–BmSEC13 interaction, inhibiting it at high concentrations and activating it at lower concentrations. researchgate.net This demonstrates the utility of the I2H system in moving beyond simple binding assays to understand the functional consequences of the compound's engagement with its targets.
Molecular Biology and Genetic Analysis Tools
To understand the downstream cellular consequences of Destruxin A, 2-L-valine- binding to its targets, researchers employ a variety of molecular biology and genetic analysis tools. These techniques are essential for connecting a molecular binding event to changes in cellular function, primarily by measuring alterations in gene expression.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Studies
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts in a biological sample. nih.govnih.gov The method involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target cDNA in a real-time PCR instrument. uspto.gov By monitoring the amplification process in real time using fluorescent dyes or probes, RT-qPCR allows for the precise quantification of gene expression levels. researchgate.netfrontiersin.org
In the study of Destruxin A, RT-qPCR is a critical tool for validating whether the binding of the compound to a target protein leads to changes in the expression of the gene encoding that protein or other related genes. For example, after confirming that Destruxin A binds to proteins like BmCRT, BmDPP3, and BmPDIA5, RT-qPCR was used to assess the transcriptional levels of their corresponding genes in Bombyx mori cells following treatment with the toxin. The results showed that Destruxin A induced the upregulation of BmDPP3 and the downregulation of BmCRT, indicating that the compound not only binds to these proteins but also affects their expression at the genetic level. researchgate.net This type of analysis is crucial for building a comprehensive picture of the cellular response to Destruxin A.
RNA Interference (RNAi) for Gene Function Validation
RNA interference (RNAi) is a powerful molecular biology tool used to silence the expression of specific genes, thereby allowing researchers to investigate gene function. By introducing double-stranded RNA (dsRNA) that matches the sequence of a target gene, the cell's natural machinery is triggered to degrade the corresponding messenger RNA (mRNA), preventing the synthesis of the protein it encodes. In the context of destruxin research, RNAi has been instrumental in validating the roles of various insect genes that are affected by or interact with these mycotoxins.
Research Findings:
Studies have utilized RNAi to understand the molecular mechanisms underlying the toxicity of Destruxin A in insects. This approach helps to identify and confirm the protein targets of the toxin and elucidate the physiological pathways that are disrupted.
Validation of Toxin-Interacting Proteins: In one study involving the silkworm, Bombyx mori, RNAi was used to validate the interaction between Destruxin A and two identified binding proteins: transmembrane protein 214 (BmTEME214) and protein transport protein SEC23A (BmSEC23). By silencing the genes for these proteins using specific dsRNA, researchers observed a significant increase in the mortality of silkworm larvae when subsequently treated with Destruxin A. This synergistic effect confirmed that the reduced presence of BmTEME214 or BmSEC23 enhances the toxin's lethality, thus validating their role in the toxic mechanism of Destruxin A. mdpi.com
Elucidation of Immune Response Pathways: In research on the diamondback moth, Plutella xylostella, RNAi was employed to investigate the function of serine protease inhibitor genes (serpins) in the insect's response to Destruxin A. nih.gov Previous analysis had shown that the toxin affects the expression of serpin-2, serpin-4, and serpin-5. By using RNAi to specifically knock down these genes, scientists found that the depletion of the corresponding serpin proteins led to increased mortality in larvae exposed to Destruxin A. This demonstrated that these serpins play a crucial role in the insect's defense mechanism against the toxin. nih.gov
| Organism | Target Gene(s) | RNAi Result | Validated Gene Function | Reference |
|---|---|---|---|---|
| Bombyx mori (Silkworm) | BmTEME214, BmSEC23 | Gene silencing increased mortality from Destruxin A treatment. | Proteins interact with Destruxin A and are involved in the toxic response. | mdpi.com |
| Plutella xylostella (Diamondback Moth) | serpin-2, serpin-4, serpin-5 | Depletion of serpins increased larval mortality from Destruxin A. | Serpins are indispensable for the immune defense against Destruxin A. | nih.gov |
Histopathological and Morphological Studies for Cellular and Tissue Effects
Histopathological and morphological studies are essential for understanding the toxic effects of compounds like destruxins at the tissue and cellular levels. These techniques involve the microscopic examination of tissues (histology) and cell structure (morphology) to identify abnormalities caused by a toxic agent. Electron microscopy, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provides high-resolution images to observe detailed changes to cell surfaces and internal organelles.
Research Findings:
Histopathological investigations on insects treated with Destruxin A have revealed significant damage to various tissues and cells, highlighting its multi-target mode of action. frontiersin.orgnih.gov
Tissue-Level Effects: In the silkworm, Bombyx mori, the response of different tissues varies with the dose of Destruxin A and the duration of exposure. frontiersin.org
Hemocytes: These insect blood cells are the most sensitive tissue. At low doses (e.g., 0.01 μg/g), significant morphological changes appear within 6 hours. These include the appearance of depressions, perforations, shrinkage, and cell rupture. frontiersin.orgnih.gov
Muscle Cells: At higher doses (>0.1 μg/g), muscle cells exhibit changes such as enlargement and elongation. frontiersin.org
Fat Body and Malpighian Tubules: These tissues, involved in metabolism and excretion, also show alterations at higher doses, including vacuolation in the fat body and thinning of the walls of the Malpighian tubules. frontiersin.org
Cellular-Level Effects: Studies using electron microscopy on insect cell lines (e.g., Bm12 cells from Bombyx mori) have provided a more detailed view of the cytotoxic effects of Destruxin A. researchgate.net
Cytoskeleton Damage: The toxin disrupts the cytoskeleton, leading to changes in cell shape and loss of adhesion. researchgate.net
Surface Morphology: SEM results show that treated cells have significantly fewer microvilli, and their surfaces exhibit shrinkage and perforations. researchgate.net
Internal Organelle Damage: TEM reveals necrotic symptoms within the cells, including nuclear consolidation, swelling of the mitochondria and endoplasmic reticulum, and degradation of the cytoplasm. researchgate.net
These findings indicate that Destruxin A acts as an immunosuppressant by damaging hemocytes and, at higher concentrations, affects other physiological processes by causing widespread tissue and cellular damage. frontiersin.org
| Tissue/Cell Type | Observed Effects | Reference |
|---|---|---|
| Hemocytes (Blood Cells) | Shrinkage, perforation, surface depressions, cell rupture, foaming. | frontiersin.orgnih.gov |
| Muscle Cells | Enlargement, elongation, expansion. | frontiersin.org |
| Fat Body | Vacuolation (formation of vacuoles). | frontiersin.org |
| Malpighian Tubules | Thinning of tubular walls. | frontiersin.org |
| Bm12 Cell Line (Subcellular) | Reduced microvilli, nuclear consolidation, mitochondrial and endoplasmic reticulum swelling, cytoskeleton damage. | researchgate.net |
Biological Activities in Experimental Models
Insecticidal Efficacy in Entomological Models
Destruxin A exhibits a broad spectrum of insecticidal activities, including contact and ingestion toxicity, antifeedant effects, and growth regulation against numerous insect species across orders such as Lepidoptera, Coleoptera, and Hemiptera. frontiersin.org Its efficacy is rooted in its ability to damage various insect tissues and cells, profoundly affecting the immune, muscular, and excretory systems. nih.gov The LD50 for Lepidopteran larvae is notably low, often less than 0.1 μg/g via injection, highlighting its potency. nih.gov
Destruxin A has demonstrated significant insecticidal effects against a range of lepidopteran pests.
Bombyx mori (Domestic Silkworm): The silkworm has been used as a model to study the histopathological effects of Destruxin A. Research shows that hemocytes are the most sensitive tissue, exhibiting morphological changes at low doses. frontiersin.orgnih.gov At higher concentrations, damage extends to muscle cells, the fat body, and Malpighian tubules. frontiersin.org Destruxin A acts as an immunosuppressant by damaging these host cells. frontiersin.org Its mechanism involves binding to a wide array of proteins, which disrupts various physiological processes. nih.gov In B. mori, Destruxin A has been shown to bind to proteins crucial for immune function and cellular integrity, leading to a compromised defense system. nih.gov
Spodoptera litura (Tobacco Cutworm): Laboratory bioassays have confirmed the insecticidal properties of destruxins against the larval stages of S. litura. nih.gov The lethal dose (LD50) varies with the age of the larvae and the method of application, with a combined ingestion and topical application proving most effective. nih.gov For 12-day-old larvae, the combined application resulted in an LD50 value as low as 0.045 µg/g of body weight. nih.gov The toxic effect of Destruxin A on S. litura development has also been linked to its ability to negatively affect the expression of the abnormal wing disc-like (SLAWD) gene, which is vital in the pupal and adult stages.
Spodoptera exigua (Beet Armyworm): While specific studies on Destruxin A against S. exigua are limited in the reviewed literature, research on the closely related Destruxin B has shown significant activity. Destruxin B reduced the growth of neonate larvae by up to 91.30%. jst.go.jp The EC50 values for Destruxin B against 4th and 5th instar larvae were determined to be 0.17 mg/ml and 0.22 mg/ml, respectively. jst.go.jp
Galleria mellonella (Greater Wax Moth): This species has been used as an insect model to quantify the in-vivo production of Destruxin A during fungal infection. Following infection with Metarhizium brunneum, total mortality of larvae reached 85.5% with certain fungal strains. The maximum concentration of Destruxin A was detected on day four post-treatment, reaching 0.369 µ g/larva .
Plutella xylostella (Diamondback Moth): Destruxin A exhibits both insecticidal and antifeedant properties against the larvae of this major crucifer pest. Its mode of action in P. xylostella involves significant disruption of the innate immune system. It has been shown to suppress the Toll signal pathway and induce serine proteinase inhibitors (serpins), which in turn block the prophenoloxidase (proPO) system responsible for melanization.
Table 1: Insecticidal Activity of Destruxins Against Lepidopteran Species
Species Compound Key Finding Reference Spodoptera litura Destruxin (Crude) LD50 of 0.045 µg/g for 12-day-old larvae (combined application). nih.gov Spodoptera exigua Destruxin B EC50 of 0.17 mg/ml for 4th instar larvae. mdpi.com Galleria mellonella Destruxin A Infection with producer fungus led to 85.5% mortality. Plutella xylostella Destruxin A Exhibits insecticidal and antifeedant activity; disrupts immune system. Bombyx mori Destruxin A Hemocytes are highly sensitive; higher doses damage other tissues. jst.go.jp
While Destruxin A is known to have broad-spectrum insecticidal properties against multiple insect orders, specific experimental studies detailing its direct insecticidal efficacy, such as LD50 values, against the coleopteran species Tenebrio molitor (mealworm) are not prominent in the reviewed scientific literature. frontiersin.org
Destruxin A is considered a promising candidate for the development of novel biopesticides. frontiersin.orgmdpi.com Its potential stems from several desirable attributes. It possesses potent, broad-spectrum insecticidal activity and a mode of action distinct from conventional neurotoxic pesticides, focusing instead on immune inhibition and the disruption of ion channels. biosynth.commdpi.com This unique mechanism could be valuable in managing pests that have developed resistance to other insecticides. Understanding the bioactivity of Destruxin A is essential for improving the efficacy of entomopathogenic fungi as biological control agents, potentially through the selection of hyper-producing fungal strains or through molecular manipulation. frontiersin.orgnih.gov Its specificity to insect physiology suggests it may have minimal impact on non-target organisms, which is a key advantage for sustainable pest management programs. biosynth.com
A primary mechanism of Destruxin A's pathogenicity is its profound inhibitory effect on the insect's innate immune system. mdpi.commdpi.com It acts as a potent immunosuppressor, which facilitates the establishment and proliferation of the invading fungus. nih.gov
The effects are observed at both cellular and humoral levels:
Cellular Immunity: Destruxin A is highly toxic to hemocytes, the primary immune cells in insects. frontiersin.org It can induce morphological changes, alter the cytoskeleton of plasmatocytes, and inhibit essential immune functions such as adhesion, phagocytosis, and encapsulation. frontiersin.org
Humoral Immunity: The toxin suppresses humoral immune responses, including the production of antimicrobial peptides. mdpi.com It also interferes with the prophenoloxidase (proPO) activating cascade, a critical enzymatic pathway responsible for the melanization and sequestration of pathogens. researchgate.net
At a molecular level, Destruxin A achieves this immunosuppression by interacting with a multitude of target proteins. In silkworm hemolymph, 48 different DA-binding proteins were identified, with hemocytin—an important immune factor—showing the strongest affinity. nih.gov By binding to hemocytin, Destruxin A inhibits hemocyte aggregation. nih.gov This multi-target strategy disrupts numerous life processes simultaneously, weakening the insect's resistance and ensuring successful colonization by the fungus. nih.gov
**Table 2: Known Protein Targets of Destruxin A in *Bombyx mori***
Target Protein Affinity Constant (KD) Biological Role Reference Hemocytin ~2 µM Immune recognition, hemocyte aggregation nih.gov BmSEC23 0.291 µM Protein transport researchgate.net BmTMEM214 0.286 µM Transmembrane protein function researchgate.net BmArgRS (Arginine tRNA Synthetase) 5.53 x 10-5 M Protein synthesis BmLamin-C 8.64 x 10-5 M Nuclear structure
Antitumoral Activity in In Vitro and In Vivo Non-Human Models
In addition to their insecticidal properties, destruxins have been investigated for their potential as anticancer agents. researchgate.net General studies have noted that Destruxin A can suppress the proliferation of human cancer cells, indicating its potential as a strong anticancer agent. frontiersin.org
While Destruxin A is cited for its general antitumoral effects, specific in vitro research on the human colorectal adenocarcinoma cell line, HT-29, has focused prominently on the closely related analog, Destruxin B .
Studies using HT-29 cells demonstrated that Destruxin B significantly inhibits cell viability in a manner that is dependent on both dose and time. iiarjournals.orgnih.gov Furthermore, treatment with Destruxin B was shown to induce apoptosis, or programmed cell death, in these cancer cells. iiarjournals.orgnih.gov This was evidenced by the increased expression of key apoptotic markers such as active caspase-3. iiarjournals.orgnih.gov In a murine xenograft model using HT-29 cells, Destruxin B was effective at inhibiting the growth of colorectal cancer cells in vivo. iiarjournals.orgnih.gov These findings suggest that destruxins, as a class of compounds, hold potential as new therapeutic agents against human colorectal cancer. nih.gov
Table 3: In Vitro Activity of Destruxin B Against HT-29 Cancer Cells
Concentration of Destruxin B Inhibition of Cell Viability (48h) Reference 1.25 µM 28.7% frontiersin.org 2.50 µM 43.9% frontiersin.org 5.00 µM 73.5% frontiersin.org 10.00 µM 84.3% frontiersin.org 20.00 µM 90.9% frontiersin.org
Mechanisms of Apoptosis Induction
Experimental studies, primarily with the analogue Destruxin B, have elucidated a detailed mechanism for apoptosis induction in cancer cell lines, involving a mitochondria-dependent pathway.
Caspase-Mediated Apoptosis Research has demonstrated that treatment with Destruxin B leads to the activation of a cascade of caspases, which are critical executioners of apoptosis. In human non-small cell lung cancer (NSCLC) cells (A549 and H1299 lines), exposure to Destruxin B resulted in the significant activation of initiator caspases, specifically caspase-2 and caspase-9, as well as the effector caspase, caspase-3 nih.govnih.gov. The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis nih.gov. The central role of this cascade was confirmed in studies where the use of specific caspase inhibitors effectively blocked the apoptosis triggered by Destruxin B researchgate.net.
PARP Cleavage Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3. The cleavage of PARP is a hallmark of apoptosis, preventing DNA repair and facilitating cell death. In line with the observed activation of caspase-3, studies have shown that treatment with Destruxin B leads to the cleavage of PARP iiarjournals.org. This was observed in vivo within tumor samples from a murine xenograft model of human colon cancer, confirming that this mechanism is active in a more complex biological system iiarjournals.org.
Bax Expression and Translocation The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Mcl-1, Bcl-2) members. Destruxin B treatment has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. Specifically, it increases the expression of the pro-apoptotic protein PUMA while decreasing the levels of the anti-apoptotic protein Mcl-1 nih.govnih.gov. This shift facilitates the activation and translocation of Bax, another pro-apoptotic protein, from the cytosol to the mitochondrial membrane nih.govnih.gov. The translocation of Bax is a critical step, as it leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which subsequently activates the caspase cascade. The crucial role of Bax was highlighted in experiments where knocking down the Bax gene significantly weakened the apoptotic effects of Destruxin B nih.govnih.gov.
| Molecular Event | Observation in Experimental Models | Reference |
|---|---|---|
| Caspase Activation | Activation of caspase-2, caspase-3, and caspase-9 in human lung cancer cells. | nih.govnih.gov |
| PARP Cleavage | Observed in human colon cancer xenografts following treatment. | iiarjournals.org |
| Bcl-2 Family Modulation | Increased expression of pro-apoptotic PUMA and decreased expression of anti-apoptotic Mcl-1. | nih.govnih.gov |
| Bax Translocation | Translocation of Bax from the cytosol to the mitochondria was observed. | nih.govnih.gov |
Efficacy in Murine Xenograft Models
The anti-tumor activity of Destruxin B has been evaluated in vivo using a murine xenograft model. In a study involving athymic nude mice with subcutaneously implanted human HT-29 colon cancer cells, daily administration of Destruxin B was shown to be effective in inhibiting tumor growth iiarjournals.org. The study demonstrated that this in vivo efficacy was linked to the induction of apoptosis within the tumor tissue. Immunohistochemical analysis of the xenograft tumors revealed a significant, dose-dependent increase in caspase-3 staining in the Destruxin B-treated groups iiarjournals.org. Furthermore, analysis of the tumor samples confirmed the expression of Bax and the cleavage of PARP, consistent with the apoptotic mechanisms observed in in vitro studies iiarjournals.org. These findings indicate that the compound retains its pro-apoptotic and anti-tumor effects in a living animal model iiarjournals.org.
| Model | Key Findings | Reference |
|---|---|---|
| Human HT-29 Colon Cancer Xenograft in Nude Mice | Inhibited tumor growth. | iiarjournals.org |
| Induced apoptosis within the tumor. | iiarjournals.org | |
| Increased caspase-3 expression in tumor tissue. | iiarjournals.org | |
| Confirmed Bax expression and PARP cleavage in vivo. | iiarjournals.org |
Other Investigated Biological Activities in Experimental Systems
Beyond their anticancer potential, destruxins have been shown to possess a range of other biological activities in various experimental setups.
Immunosuppressant Effects
Destruxin A has been identified as a potent immunosuppressant, particularly in insects. It plays a role in counteracting the host's immune response, which facilitates fungal pathogenesis. Studies have shown that Destruxin A can suppress both cellular and humoral immune responses in insects. For instance, it can inhibit the innate immune response of Drosophila melanogaster, making the fruit fly more susceptible to bacterial infections.
Phytotoxic Activities
Certain destruxins have demonstrated phytotoxic effects, suggesting a role in plant pathogenesis for some producing fungi. Destruxin B, for example, has been identified as a phytotoxin in studies involving plant pathogens like Alternaria brassicae. This activity highlights the broad biological impact of this class of compounds across different kingdoms.
Antiviral Properties
Antiviral activity is another characteristic attributed to destruxins. Research has shown that these compounds can inhibit viral processes. For example, Destruxin B was found to suppress the expression of the hepatitis B virus surface antigen gene in human hepatoma cell lines. This suggests a potential for these molecules to interfere with viral gene expression or replication.
Antiproliferative Effects
No Direct Scientific Evidence Found on the Effects of Destruxin A, 2-L-valine- on Osteoclast-Like Cells
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of the compound Destruxin A, 2-L-valine-, particularly concerning its effects on osteoclast-like cells (OCLs) in bone-related research.
Destruxins are a class of cyclic hexadepsipeptides produced by various fungi, most notably the entomopathogenic fungus Metarhizium anisopliae. While research has been conducted on the biological effects of several destruxin variants, specific and detailed findings regarding "Destruxin A, 2-L-valine-" remain elusive in the public domain of scientific research.
The nomenclature "Destruxin A, 2-L-valine-" suggests it is an analog of Destruxin A, where the amino acid residue at the second position is L-valine. This compound is also known in scientific literature as Destruxin A2. Despite its identification and synthesis, dedicated studies investigating its impact on the formation, differentiation, and function of osteoclasts are not presently available.
Research into the effects of other destruxins, such as Destruxin B and Destruxin E, has indicated that these compounds can influence bone cell activity. For instance, some studies have shown that certain destruxins can inhibit bone resorption by disrupting the actin rings and other cellular structures essential for osteoclast function. However, it is crucial to note that the biological activity of destruxin analogs can vary significantly with minor structural modifications. Therefore, extrapolating the effects of Destruxin B or E to Destruxin A, 2-L-valine- would be scientifically unfounded without direct experimental evidence.
Similarly, while some research has touched upon the cytotoxic effects of fungal extracts containing a mixture of compounds, which may include various destruxins, on bone cancer cells (osteosarcoma), these findings are not directly applicable to the specific functions of non-cancerous osteoclast-like cells.
Future Research Directions and Research Challenges for Destruxin A, 2 L Valine
Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes
The core genetic blueprint for destruxin biosynthesis has been identified in Metarhizium species, centering on a nonribosomal peptide synthetase (NRPS) gene cluster. nih.govresearchgate.net The key enzyme, Destruxin Synthetase (DtxS1), is a large, modular protein responsible for assembling the peptide backbone. researchgate.net The production of Destruxin A, 2-L-valine- specifically occurs when the third adenylation (A3) domain of DtxS1 incorporates a valine amino acid instead of its more common substrate, isoleucine. nih.gov
While the primary synthetase is known, significant research challenges remain. The precise regulatory mechanisms that control the expression of the dtx gene cluster are not fully understood. Future research must focus on identifying the transcription factors and signaling pathways that trigger or suppress gene expression in response to environmental or host cues. Furthermore, while the functions of tailoring enzymes like the cytochrome P450 (DtxS2) are broadly known, the exact sequence of post-synthesis modifications and the enzymes responsible for generating the full diversity of destruxin analogues, including minor or uncharacterized variants, require deeper investigation.
Advanced Structural Biology for Target-Ligand Interactions
A significant hurdle in the development of destruxins for therapeutic or agricultural applications is the lack of high-resolution structural data for their interactions with biological targets. Recent studies have identified a multitude of potential binding proteins for destruxins in insect cells, including cytoskeletal components (actin, tubulin), proteins involved in vesicle transport (SEC23A), and enzymes in metabolic pathways. nih.govmdpi.comresearchgate.net However, these interactions are largely defined by affinity measurements, such as dissociation constants (K D ), rather than precise structural engagement. nih.govresearchgate.net
Future research must employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to solve the three-dimensional structures of Destruxin A, 2-L-valine- bound to its key target proteins. This will provide atomic-level insights into the specific binding pockets and the critical molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive its biological activity. Such structural data is indispensable for understanding its mechanism of action and for the rational design of more potent and selective analogues.
Development of Novel Synthetic Routes for Diverse Analogues
Chemical synthesis is crucial for producing pure destruxins for research and for creating novel analogues with improved properties. Both solution-phase and solid-phase peptide synthesis (SPPS) protocols have been successfully developed for destruxin A and other variants. nih.govresearchgate.net SPPS, in particular, offers an efficient pathway for generating libraries of analogues by systematically substituting different amino acid or hydroxy acid precursors. nih.govproquest.com Key chemical steps in these syntheses include the formation of the depsi (ester) bond and the final macrolactamization to close the cyclic structure. researchgate.netbris.ac.uk
Exploration of New Biological Activities in Experimental Systems
The destruxin family has a well-documented spectrum of biological activities, including insecticidal, phytotoxic, antiviral, immunosuppressive, and antitumor effects. researchgate.netresearchgate.netnih.gov For instance, some destruxins have shown potent cytotoxic activity against various cancer cell lines and can inhibit the bone-resorbing activity of osteoclasts, suggesting potential applications in oncology and osteoporosis treatment. jst.go.jp Novel activities continue to be discovered, such as the induction of erythropoietin gene expression. acs.orgnih.gov
The future in this area lies in the systematic exploration of these known activities in a wider range of experimental systems and the discovery of entirely new applications. For example, the immunosuppressive properties could be investigated in models of autoimmune disease. Given their multi-target nature, destruxins could also be valuable as chemical probes to study complex cellular processes. The discovery that these compounds are produced by endophytic fungi within plants also opens up research into their natural ecological roles, such as mediating plant-pathogen or plant-herbivore interactions. plos.orgnih.gov
Strategies for Enhanced and Sustainable Fungal Production
The production of Destruxin A, 2-L-valine- via fermentation of fungi like Metarhizium anisopliae is a promising route for large-scale manufacturing. However, yields can be highly variable, depending on the fungal strain, culture medium composition (e.g., carbon-to-nitrogen ratio), and fermentation conditions (e.g., pH, aeration). plos.orgresearchgate.net Studies have shown that production levels can be significantly influenced by co-culturing the fungus with plants or by the addition of chemical elicitors like antioxidants to the culture medium. researchgate.netnih.gov
Future research must focus on developing robust and scalable fermentation processes. This includes several key strategies:
Strain Improvement: Utilizing classical mutagenesis or modern genetic engineering techniques to develop hyper-producing fungal strains.
Process Optimization: Systematically optimizing fermentation parameters in bioreactors to maximize yield and productivity. researchgate.net
Elicitation Strategies: Identifying and applying cost-effective chemical or biological elicitors that stimulate the destruxin biosynthetic pathway.
Endophytic Production: Exploring the use of fungus-colonized plants as "green factories" for in-planta production of destruxins, which could be a novel and sustainable approach for agricultural applications. nih.gov
Integration of Omics Technologies for Comprehensive Analysis
The complexity of destruxin biosynthesis, regulation, and mechanism of action necessitates a holistic, systems-level approach. The integration of various "omics" technologies is a powerful strategy to achieve this comprehensive understanding. mdpi.commdpi.com Untargeted metabolomics using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has already proven effective for profiling the production of dozens of destruxin analogues under different biological conditions. nih.govasm.org
The primary future challenge is the effective integration of multi-omics datasets. frontiersin.org This involves combining:
Genomics: To compare the biosynthetic gene clusters of different producer strains and identify genetic markers for high-yield production.
Transcriptomics: To analyze the expression levels of biosynthetic genes under various conditions, revealing key regulatory triggers.
Proteomics: To quantify the enzymes and other proteins involved in the biosynthetic pathway and the cellular response to destruxin exposure.
Metabolomics: To provide a detailed profile of the final products and their downstream effects on cellular metabolism.
By integrating these datasets, researchers can build comprehensive models of how Destruxin A, 2-L-valine- is produced and how it impacts biological systems, paving the way for targeted genetic engineering, optimized production, and a deeper understanding of its therapeutic potential. researchgate.netnih.gov
Q & A
Q. How can researchers determine appropriate Destruxin A concentrations for bioassays against insect pests?
Methodological Answer:
- Step 1 : Conduct dose-response assays to calculate LC50 (lethal concentration for 50% mortality) using standardized protocols. For example, laboratory studies on Myzus persicae reported LC50 values of 58 ppm (Destruxin A-760) and 66 ppm (Destruxin A-724) .
- Step 2 : Validate concentrations in semi-field or field conditions, as efficacy may differ due to environmental factors (e.g., UV degradation, temperature). Field trials in tomato crops showed a 45–84% reduction in aphid populations at similar concentrations .
- Step 3 : Include negative controls (solvent-only treatments) and positive controls (commercial insecticides) to benchmark toxicity.
Q. What analytical methods are recommended for quantifying Destruxin A in experimental samples?
Methodological Answer:
- UHPLC-DAD-QTOF-MS/MS : Provides high-resolution quantification with a detection limit of 0.1 ng/mL, suitable for trace analysis in plant tissues or insect hemolymph .
- Capillary Electrophoresis (CE) : Offers rapid separation of destruxin analogs (e.g., A, B, E) with minimal sample preparation, ideal for time-course degradation studies .
- Validation : Cross-check results with NMR or reference standards to confirm structural integrity, as secondary metabolites often degrade under storage .
Q. How should researchers design experiments to assess Destruxin A’s non-target safety in agroecosystems?
Methodological Answer:
- Step 1 : Select non-target organisms (e.g., Coccinella undecimpunctata predators) and expose them to Destruxin A at field-realistic concentrations (e.g., 44 ppm) .
- Step 2 : Monitor mortality, fecundity, and behavioral changes over 72 hours. Lab studies show high predator resistance, with <5% mortality even at LC50 levels .
- Step 3 : Use RNA-seq to identify detoxification gene expression (e.g., cytochrome P450s) in non-target species, ensuring ecological specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of Destruxin A across studies?
Methodological Answer:
- Hypothesis Testing : Compare purity levels (e.g., ≥95% by UHPLC) and storage conditions (e.g., -80°C vs. room temperature), as degradation products may alter toxicity .
- Meta-Analysis : Aggregate data from public repositories (e.g., NCBI GEO for transcriptomes ) to identify confounding variables (e.g., insect developmental stage, fungal strain used for toxin production).
- Pathway Enrichment : Use KEGG or GO term analysis to determine if bioactivity discrepancies correlate with differential regulation of immune or detoxification pathways .
Q. What strategies validate the specificity of Destruxin A’s mode of action in gene expression studies?
Methodological Answer:
- Knockdown Experiments : Apply RNAi to silence candidate genes (e.g., CYP4G17 or ABC transporters) in Bemisia tabaci and assess changes in mortality rates post-Destruxin A exposure .
- Time-Course Transcriptomics : Collect samples at 4h, 8h, and 12h post-treatment to distinguish primary responses (e.g., ion channel disruption) from secondary stress responses .
- Cross-Species Comparison : Compare DEGs (differentially expressed genes) in Destruxin A-sensitive vs. resistant insect lineages to pinpoint conserved toxicity mechanisms .
Q. How can researchers address discrepancies in toxicity thresholds observed between laboratory and field conditions?
Methodological Answer:
- Environmental Simulation : Replicate field conditions (e.g., humidity, solar radiation) in controlled chambers to isolate factors reducing efficacy. For example, UV exposure degrades Destruxin A by 30% within 6 hours .
- Bioavailability Assays : Measure toxin persistence in plant phloem using isotopic labeling (e.g., <sup>14</sup>C-Destruxin A) and correlate with insect feeding behavior .
- Multi-Trophic Analysis : Track toxin transfer through food chains (e.g., aphid → predator) using LC-MS/MS to assess biomagnification risks .
Critical Analysis of Evidence
- Contradictions : Variability in LC50 values (e.g., 58 vs. 66 ppm) may stem from differences in insect populations or fungal production strains .
- Consensus : Transcriptome studies consistently implicate detoxification and immune pathways as primary targets, supporting Destruxin A’s role in disrupting cellular homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
